1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound features a piperazine ring substituted with a 2-hydroxy-2-methylcyclobutyl group and an ethanone group. It is often used in pharmaceutical research and development due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine with a suitable cyclobutyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Hydroxyethyl)piperazin-1-yl]ethan-1-one: Similar structure but with an ethyl group instead of a cyclobutyl group.
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethan-1-one: Similar structure but with a propyl group instead of a cyclobutyl group.
Uniqueness
1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-[4-(2-hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C11H20N2O2/c1-9(14)12-5-7-13(8-6-12)10-3-4-11(10,2)15/h10,15H,3-8H2,1-2H3 |
InChI Key |
JOXNMIWHSDXJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC2(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.